
6-Bromo-3-cyclopropylquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-cyclopropylquinolin-2-amine is a chemical compound with the CAS Number: 2375270-49-6 . It has a molecular weight of 263.14 . It is available in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-Bromo-3-cyclopropylquinolin-2-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The InChI code for 6-Bromo-3-cyclopropylquinolin-2-amine is1S/C12H11BrN2/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2, (H2,14,15) . The InChI key is LLOQSHRFFBGAJB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-Bromo-3-cyclopropylquinolin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 263.14 .科学的研究の応用
1. Synthesis and Biological Targeting
6-Bromo-3-cyclopropylquinolin-2-amine is used in the synthesis of ligands with increased binding affinity for Src homology 3 (SH3) domains, which are significant in mediating biological processes and therapeutic agents. These ligands show high affinity, making them valuable in the study of protein-protein interactions and potential therapeutic applications (Smith et al., 2008).
2. Role in Peptide-Catalyzed Bromination
This compound plays a role in peptide-catalyzed atroposelective bromination processes. Such processes are crucial for synthesizing pharmaceutically relevant compounds, particularly in creating enantioselective 3-arylquinazolin-4(3H)-ones, which have potential therapeutic applications (Diener et al., 2015).
3. Analytical Chemistry Applications
In analytical chemistry, 6-Bromo-3-cyclopropylquinolin-2-amine is used for the derivatization of primary and secondary amines, including amino acids, biogenic amines, hormones, and neurotransmitters. This application is crucial for their identification and quantification using techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).
4. Fluorescent Compound Synthesis
It's involved in synthesizing fluorescent indazolo[3,2-a]isoquinolin-6-amines, indicating its utility in creating compounds with specific optical properties. These compounds have potential applications in fluorescence-based analytical methods (Balog et al., 2013).
5. In Vitro Antitumor Activity
Compounds synthesized using 6-Bromo-3-cyclopropylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. This highlights its potential in developing new anticancer agents (Károlyi et al., 2012).
6. Microwave-assisted Amination
This compound is also significant in microwave-assisted amination reactions for preparing aminoquinolines. These methods are noted for their efficiency and yield improvements, particularly in synthesizing quinoline substrates (Wang et al., 2003).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
特性
IUPAC Name |
6-bromo-3-cyclopropylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQSHRFFBGAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
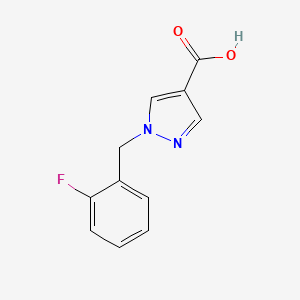

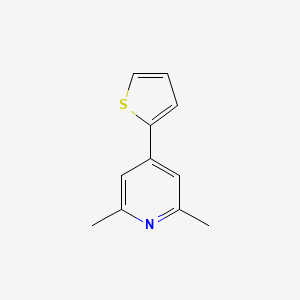
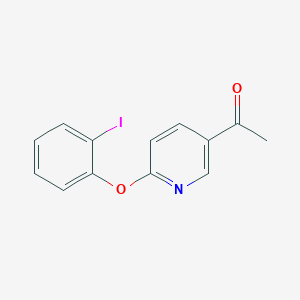
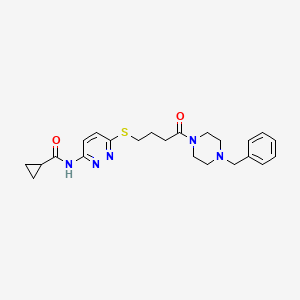
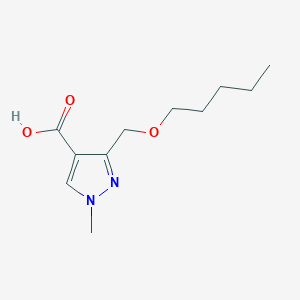
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)


![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)
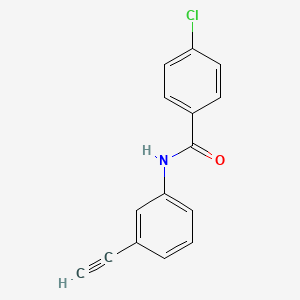
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)
